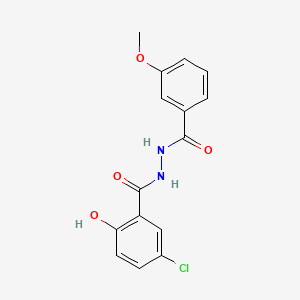![molecular formula C17H19N3O2S B5880004 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5880004.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer, autoimmune disorders, and inflammatory diseases. This compound has shown promising results in preclinical studies and is currently being tested in clinical trials.
Mécanisme D'action
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide inhibits the activity of several enzymes that are involved in the proliferation and survival of cancer cells, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). By inhibiting these enzymes, N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide can induce apoptosis (programmed cell death) in cancer cells and decrease their ability to proliferate and spread.
Biochemical and Physiological Effects:
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, the suppression of cytokine production, and the modulation of T-cell differentiation. These effects contribute to the compound's anti-tumor and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide in lab experiments is its specificity for BTK, ITK, and JAK3, which allows researchers to study the effects of inhibiting these enzymes in a controlled manner. However, one limitation of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide, including:
1. Investigating its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy.
2. Studying its effects on other enzymes and signaling pathways that are involved in cancer and autoimmune diseases.
3. Developing more potent and selective inhibitors of BTK, ITK, and JAK3 based on the structure of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide.
4. Conducting clinical trials to evaluate the safety and efficacy of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide in treating various types of cancer and autoimmune disorders.
5. Exploring its potential use in treating other inflammatory diseases, such as inflammatory bowel disease and psoriasis.
Méthodes De Synthèse
The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide involves several steps, including the reaction of 4-acetyl-1-piperazine with 4-bromoaniline to form N-(4-bromo-phenyl)-4-(4-acetyl-1-piperazinyl)benzamide. This compound is then reacted with 2-thiophenecarboxylic acid to produce N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide.
Applications De Recherche Scientifique
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been studied extensively for its potential use in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown promise in treating autoimmune disorders such as rheumatoid arthritis and inflammatory diseases such as asthma.
Propriétés
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-13(21)19-8-10-20(11-9-19)15-6-4-14(5-7-15)18-17(22)16-3-2-12-23-16/h2-7,12H,8-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVURKTMBVVVWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6177941 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5879930.png)





![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5879973.png)

![2-[3-(3,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5879997.png)
![2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol](/img/structure/B5879999.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5880000.png)
